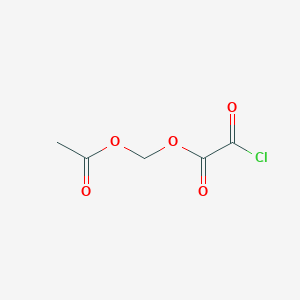
Acetic acid, chlorooxo-, (acetyloxy)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chlorooxo-, (acetyloxy)methyl ester is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its unique reactivity and potential applications in various fields of science and industry. It is characterized by the presence of both acetic acid and chlorooxo groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chlorooxo-, (acetyloxy)methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is reversible and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as the use of acetic anhydride and acetyl chloride in the presence of a base like triethylamine . These methods are designed to optimize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, chlorooxo-, (acetyloxy)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or other substituted compounds.
Scientific Research Applications
Acetic acid, chlorooxo-, (acetyloxy)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid, chlorooxo-, (acetyloxy)methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The chlorooxo group may also contribute to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Acetic acid, chloro-, methyl ester: Shares similar ester functional group but lacks the acetyloxy group.
Acetic anhydride: Used in similar esterification reactions but has different reactivity and applications.
Methyl acetate: A simpler ester with different physical and chemical properties.
Properties
CAS No. |
138450-70-1 |
|---|---|
Molecular Formula |
C5H5ClO5 |
Molecular Weight |
180.54 g/mol |
IUPAC Name |
acetyloxymethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C5H5ClO5/c1-3(7)10-2-11-5(9)4(6)8/h2H2,1H3 |
InChI Key |
NBTAZNSKVOCKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















